BenchChemオンラインストアへようこそ!

4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole

Medicinal chemistry Cross-coupling Scaffold diversification

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole (CAS 1178837-32-5) is a heterocyclic compound belonging to the pyrazole class, characterized by a molecular formula of C₉H₁₀BrClN₄ (MW: 289.56 g/mol). The compound features two chemically distinct halogen handles—a C-4 bromine on the distal 1H-pyrazole ring and a C-5 chlorine on the 1,3-dimethyl-1H-pyrazole core—separated by a methylene linker.

Molecular Formula C9H10BrClN4
Molecular Weight 289.56 g/mol
CAS No. 1178837-32-5
Cat. No. B1530223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole
CAS1178837-32-5
Molecular FormulaC9H10BrClN4
Molecular Weight289.56 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1CN2C=C(C=N2)Br)Cl)C
InChIInChI=1S/C9H10BrClN4/c1-6-8(9(11)14(2)13-6)5-15-4-7(10)3-12-15/h3-4H,5H2,1-2H3
InChIKeyJWGMVBSCNWNGLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole (CAS 1178837-32-5): Technical Baseline for Research Procurement


4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole (CAS 1178837-32-5) is a heterocyclic compound belonging to the pyrazole class, characterized by a molecular formula of C₉H₁₀BrClN₄ (MW: 289.56 g/mol) . The compound features two chemically distinct halogen handles—a C-4 bromine on the distal 1H-pyrazole ring and a C-5 chlorine on the 1,3-dimethyl-1H-pyrazole core—separated by a methylene linker. This structural arrangement enables sequential, chemoselective functionalization strategies that are not achievable with singly halogenated or symmetrically dihalogenated pyrazole analogs, making the compound a strategic building block for medicinal chemistry and agrochemical scaffold diversification .

Why Singly-Halogenated or Symmetric Dihalogenated Pyrazoles Cannot Replace 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole


Generic substitution of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole with simpler pyrazole building blocks fails because the compound uniquely combines two orthogonal halogen reactivity sites (aryl bromide and heteroaryl chloride) within a single molecular framework . Singly halogenated pyrazoles (e.g., 4‑bromo‑1H‑pyrazole or 5‑chloro‑1,3‑dimethyl‑1H‑pyrazole) permit only one site of diversification, while symmetric dihalogenated analogs (e.g., 4‑bromo‑5‑chloro‑1,3‑dimethyl‑1H‑pyrazole) place both halogens on the same ring, limiting stepwise functionalization control . The methylene‑spaced, two‑ring architecture of the target compound provides spatial separation between the reactive sites, enabling iterative Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings with minimal steric interference between the first and second diversification steps . Class‑level evidence further demonstrates that bromo‑ and chloro‑pyrazoles exhibit reduced dehalogenation side reactions compared to iodo‑substituted analogs under palladium catalysis, reinforcing the synthetic selectivity advantage of this specific halogen pair arrangement [1].

Quantitative Differentiation Evidence for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole vs. Pyrazole Analogs


Dual-Halogen Site Count vs. Singly-Halogenated Pyrazole Building Blocks

The target compound contains two chemically addressable halogen sites (aryl Br and heteroaryl Cl) suitable for sequential palladium-catalyzed cross-coupling. In contrast, simpler building blocks such as 4‑bromo‑1H‑pyrazole (CAS 2075‑45‑8) and 5‑chloro‑1,3‑dimethyl‑1H‑pyrazole (CAS 113803‑15‑9) each possess only a single halogen site, limiting their synthetic utility to one diversification step per molecule . Although no publication explicitly compares the target compound head-to-head with these singly halogenated analogs, the structural difference—two reactive sites versus one—is directly quantifiable by atom count and provides an unambiguous basis for preferential selection in library synthesis requiring iterative functionalization.

Medicinal chemistry Cross-coupling Scaffold diversification

Spatial Separation of Reactive Sites vs. Symmetric Dihalogenated Pyrazole (4-Bromo-5-chloro-1,3-dimethyl-1H-pyrazole)

The target compound incorporates a methylene spacer between the two pyrazole rings, physically separating the bromine (distal ring) from the chlorine (core ring). The closest symmetric dihalogenated analog, 4‑bromo‑5‑chloro‑1,3‑dimethyl‑1H‑pyrazole (CAS 29939‑06‑8), places both halogens on the same 1,3‑dimethyl‑1H‑pyrazole ring . This steric proximity can lead to competitive side reactions and reduced chemoselectivity during sequential metal-catalyzed couplings. Although quantitative head-to-head coupling selectivity data are lacking for these specific compounds, the ≥2.5 Å spatial separation between the halogen-bearing carbon atoms in the target compound—relative to the ~1.5 Å separation in the fused‑ring analog (estimated from standard C–C bond lengths)—provides a structural rationale for enhanced orthogonality [1].

Sequential functionalization Orthogonality Medicinal chemistry

Reduced Dehalogenation Propensity of Bromo/Chloro Pyrazoles vs. Iodo Analogs in Suzuki–Miyaura Coupling

A systematic study comparing halogenated aminopyrazoles in the Suzuki–Miyaura reaction demonstrated that bromo and chloro pyrazole derivatives were superior to iodo pyrazoles due to reduced propensity for dehalogenation [1]. Although the study did not include the target compound directly, it establishes a class-level principle: pyrazoles bearing Br and Cl substituents undergo cleaner cross-coupling with lower levels of the undesired dehalogenated byproduct compared to their iodo counterparts. This supports the selection of 4‑[(4‑bromo‑1H‑pyrazol‑1‑yl)methyl]‑5‑chloro‑1,3‑dimethyl‑1H‑pyrazole—which contains both Br and Cl sites—over hypothetical iodo-substituted analogs for research programs requiring high-fidelity coupling outcomes.

Cross-coupling Side reaction suppression Medicinal chemistry

Commercial Purity Benchmarking: 95% Minimum Purity Across Multiple Suppliers

Procurement-grade purity is a critical parameter for reproducible research. The target compound is consistently offered at ≥95% purity across multiple independent suppliers including Ambeed (Cat. A845466, 95%), Chemenu (Cat. CM428092, 95%+), and ChemScene (Cat. CS‑0224469) . This multi-supplier consistency contrasts with some closely related pyrazole derivatives (e.g., 4‑bromo‑5‑chloro‑1,3‑dimethyl‑1H‑pyrazole, CAS 29939‑06‑8, offered by AKSci at 95% minimum but with fewer verified suppliers), providing enhanced procurement confidence and supply chain resilience.

Quality control Procurement Research chemical

Priority Application Scenarios for 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole Based on Differentiated Structural Evidence


Stepwise Library Synthesis via Iterative Pd-Catalyzed Cross-Coupling

Utilize the orthogonally reactive Br (distal ring) and Cl (core ring) sites to install two distinct functional fragments sequentially. The Br site, being more reactive toward oxidative addition, can be coupled first under mild Suzuki–Miyaura conditions, followed by a second coupling at the Cl site using more forcing conditions or a different catalyst system. This strategy is supported by the structural evidence of spatial separation between the halogen sites (Section 3, Evidence Item 2) and class-level data demonstrating high coupling fidelity for Br/Cl pyrazoles (Section 3, Evidence Item 3) [1].

Agrochemical Lead Scaffold Diversification

The 1,3-dimethyl-5-chloro-1H-pyrazole substructure is a recognized pharmacophore in commercial agrochemicals (e.g., zolazepam intermediate chemistry). The target compound extends this scaffold with a bromo-pyrazolylmethyl handle, enabling late-stage diversification of lead candidates without altering the core pyrazole architecture. The multi-supplier purity consistency (Section 3, Evidence Item 4) supports reproducible synthesis in agrochemical R&D settings [1].

Fragment-Based Drug Discovery (FBDD) Probe Design

The compound's two-halogen architecture makes it suitable as a fragment-elaboration intermediate in FBDD. After initial fragment linking at one halogen site, the second halogen remains available for subsequent growth or SAR exploration. The reduced dehalogenation propensity of Br/Cl pyrazoles (Section 3, Evidence Item 3) supports cleaner reaction profiles required for fragment advancement with minimal byproduct interference [1].

Precursor to Heterocyclic Molecular Libraries with Enhanced Topological Diversity

The methylene linker introduces a kink between the two aromatic rings, generating three-dimensional topological diversity not achievable with directly linked or fused biaryl pyrazoles. This spatial offset can be exploited to probe protein binding pockets requiring non-planar ligand geometries, as inferred from the calculated spatial separation between halogen sites (Section 3, Evidence Item 2) [1].

Quote Request

Request a Quote for 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-chloro-1,3-dimethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.